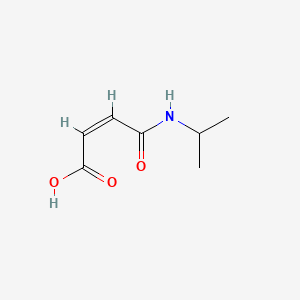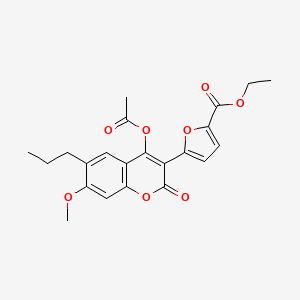
Maleamic acid, N-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amide nitrogen is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward amidation process . The reaction can be represented as follows:
Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-
Industrial Production Methods
In industrial settings, the production of Maleamic acid, N-isopropyl-, can be scaled up using similar reaction conditions. The process involves the use of large reactors where maleic anhydride and isopropylamine are mixed in stoichiometric amounts. The reaction is typically carried out in an organic solvent such as toluene to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form maleic acid and isopropylamine.
Cyclization: Under dehydrating conditions, it can cyclize to form N-isopropylmaleimide.
Transamidation: It can undergo reversible transamidation reactions in the presence of Brønsted acids or bases.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Cyclization: Acetic anhydride and sodium acetate are commonly used for cyclization reactions.
Transamidation: Brønsted acids and bases are used to facilitate reversible transamidation.
Major Products Formed
Hydrolysis: Maleic acid and isopropylamine.
Cyclization: N-isopropylmaleimide.
Transamidation: Various amide derivatives depending on the amine used.
Scientific Research Applications
Maleamic acid, N-isopropyl-, has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of thermoresponsive polymers.
Battery Technology: Investigated as an organic anode material in lithium-ion batteries.
Nanocomposites: Utilized in the synthesis of polymaleimide/silica nanocomposites for enhanced thermal stability.
Surfactants: Employed in the synthesis of polymeric surfactants for various industrial applications.
Mechanism of Action
The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions. The presence of a carboxylic acid group in the β-position allows it to form an equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli such as pH changes, making it a valuable compound in dynamic combinatorial chemistry .
Comparison with Similar Compounds
Similar Compounds
Maleamic acid: The parent compound without the isopropyl substitution.
N-substituted maleamic acids: Compounds with various alkyl or aryl groups substituted on the amide nitrogen.
Maleimides: Cyclized derivatives of maleamic acids.
Uniqueness
Maleamic acid, N-isopropyl-, is unique due to its specific substitution with an isopropyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it suitable for various applications in polymer chemistry and material science .
Properties
CAS No. |
6314-45-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |
InChI Key |
HPDQADRQTVTWTP-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11980789.png)
![DI(Tert-butyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980802.png)
![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11980811.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
![(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980825.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11980846.png)


![5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11980869.png)
![N-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11980873.png)
